molecular formula C22H13N3O2S2 B11511212 1,3-benzothiazol-2-yl[1-phenyl-4-(thiophen-2-ylcarbonyl)-1H-pyrazol-3-yl]methanone

1,3-benzothiazol-2-yl[1-phenyl-4-(thiophen-2-ylcarbonyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11511212
M. Wt: 415.5 g/mol
InChI Key: ADQFIXLLJFQORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including a benzothiazole, pyrazole, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE typically involves multi-step reactions. One common approach is the condensation of benzothiazole derivatives with pyrazole intermediates, followed by the introduction of the thiophene moiety through carbonylation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and microwave-assisted synthesis are also explored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and catalysts such as palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-PHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE-3-CARBONYL]-1,3-BENZOTHIAZOLE: shares similarities with other heterocyclic compounds like thiophene derivatives, pyrazole derivatives, and benzothiazole derivatives.

Uniqueness

  • The unique combination of benzothiazole, pyrazole, and thiophene moieties in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H13N3O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

[3-(1,3-benzothiazole-2-carbonyl)-1-phenylpyrazol-4-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H13N3O2S2/c26-20(18-11-6-12-28-18)15-13-25(14-7-2-1-3-8-14)24-19(15)21(27)22-23-16-9-4-5-10-17(16)29-22/h1-13H

InChI Key

ADQFIXLLJFQORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)C3=NC4=CC=CC=C4S3)C(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.